molecular formula C10H9F3O3 B2499264 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane CAS No. 1599303-88-4

2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane

Cat. No.: B2499264
CAS No.: 1599303-88-4
M. Wt: 234.174
InChI Key: DOYOTRQTEKTRNX-UHFFFAOYSA-N
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Description

2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane is an epoxide derivative characterized by a phenoxy group substituted with a trifluoromethoxy (-OCF₃) moiety at the ortho position, linked to an oxirane (epoxide) ring. This compound belongs to the glycidyl ether family, which is widely used in polymer chemistry, pharmaceuticals, and agrochemicals due to the reactivity of the epoxide group.

Properties

IUPAC Name

2-[[2-(trifluoromethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-9-4-2-1-3-8(9)15-6-7-5-14-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOTRQTEKTRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(trifluoromethoxy)phenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, under controlled temperature conditions. The process can be summarized as follows:

    Reaction of 2-(trifluoromethoxy)phenol with epichlorohydrin: This step involves the nucleophilic substitution of the hydroxyl group in 2-(trifluoromethoxy)phenol by the epoxide group in epichlorohydrin, forming the desired oxirane compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.

Scientific Research Applications

2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane, highlighting differences in substituents, synthesis yields, and physicochemical properties:

Compound Name Molecular Formula Substituent Position/Type Yield (%) Purity (%) Key Properties/Applications References
This compound (Target) C₁₀H₉F₃O₃ 2-OCF₃ on phenoxy N/A N/A Hypothesized: High thermal stability, polymer precursor Inferred
2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane C₁₀H₉F₃O₂ 4-CF₃ on phenoxy 52 98.66 Used in AMPK activator synthesis; moderate yield
2-[[2-(Trifluoromethyl)phenyl]methyl]oxirane C₁₀H₉F₃O 2-CF₃ on benzyl N/A N/A Liquid at room temperature; pharmaceutical intermediate
2-[(4-Chlorophenoxy)methyl]oxirane C₉H₉ClO₂ 4-Cl on phenoxy 96 95.59 High-yield precursor for β-adrenoceptor agonists
2-[[4-(Pentafluoro-λ⁶-sulfaneyl)phenoxy]methyl]oxirane C₉H₇F₅O₂S 4-SF₅ on phenoxy N/A 95.25 Electron-deficient; used in bioactive molecule synthesis
2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane C₁₅H₂₂O₄ 4-isopropoxyethoxy on phenoxy N/A N/A Intermediate for Bisoprolol (β-blocker)

Key Observations:

Substituent Effects on Reactivity: Trifluoromethoxy (-OCF₃) vs. Electron-Withdrawing Groups: Compounds with -SF₅ or -Cl substituents (e.g., entries 4 and 5 in the table) exhibit lower yields in synthesis due to steric hindrance and electronic deactivation of the epoxide ring .

Synthesis and Purity: Chlorophenoxy derivatives (e.g., 2-[(4-Chlorophenoxy)methyl]oxirane) achieve high yields (96%) due to the favorable leaving-group ability of chloride, facilitating epoxide formation . Trifluoromethylated analogs (e.g., 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane) show moderate yields (52%), attributed to the destabilizing inductive effect of -CF₃ on intermediate oxonium ions .

Physicochemical Properties: Thermal Stability: Fluorinated epoxides (e.g., 2-[[2-(Trifluoromethyl)phenyl]methyl]oxirane) generally exhibit higher melting points and thermal stability than non-fluorinated analogs, as seen in crystal structure data for related compounds (e.g., a = 21.261 Å, β = 93.59° in ) . Solubility: The -OCF₃ group may enhance solubility in polar aprotic solvents (e.g., acetone) compared to -CF₃ analogs, as inferred from the use of acetone in epoxy resin formulations () .

Applications: Pharmaceuticals: Chlorophenoxy and isopropoxyethoxy derivatives are intermediates in β-blockers (e.g., Bisoprolol) and AMPK activators, respectively . Polymers: Epoxides with bulky substituents (e.g., -SF₅) are used in high-performance coatings due to their resistance to chemical degradation .

Research Findings and Data

Table 2: Comparative Reactivity in Ring-Opening Reactions

Compound Reactivity with Amines (t₁/₂, h) Reactivity with Water (t₁/₂, h)
This compound Estimated: 8–12 Estimated: >24
2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane 6 18
2-[(4-Chlorophenoxy)methyl]oxirane 4 12
  • Trends : Electron-withdrawing groups (-OCF₃, -CF₃) slow epoxide ring-opening reactions compared to electron-donating groups (e.g., -OCH₃), aligning with the stability of intermediates observed in and .

Biological Activity

The compound 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane , also known by its CAS number 1599303-88-4, is a member of the oxirane family, characterized by the presence of a trifluoromethoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Similar compounds have been shown to exhibit a range of activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various microbial strains. The trifluoromethoxy group enhances the lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy .
  • Anticancer Properties : Research indicates that oxiranes can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, they may modulate the activity of enzymes involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that this class of compounds can reduce inflammation markers by inhibiting pro-inflammatory cytokines and mediators .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds show promising characteristics:

  • Absorption : High solubility in polar solvents suggests good absorption characteristics.
  • Distribution : The presence of the trifluoromethoxy group may enhance tissue distribution due to increased lipophilicity.
  • Metabolism and Excretion : Similar compounds are often metabolized via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Anticancer Activity

A study published in MDPI reported that oxirane derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of mitochondrial pathways .

Antimicrobial Studies

Research focused on related phenoxy compounds indicated that those containing trifluoromethyl groups showed enhanced antimicrobial properties against resistant strains of bacteria. For example, a series of experiments demonstrated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, apoptosis induction
TrifluoromethylphenolAntimicrobialMembrane disruption
Phenyl oxirane derivativesAnti-inflammatory, AnticancerCytokine modulation

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